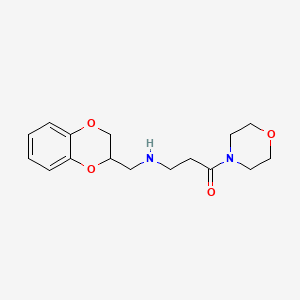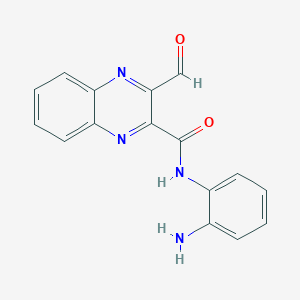
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an aminophenyl group attached to a quinoxaline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide typically involves the reaction of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate, leading to cyclization and the formation of the quinoxaline ring . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions are commonly employed in industrial settings to achieve high efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the substituents introduced during the reactions .
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide involves its interaction with molecular targets such as topoisomerases and tubulin polymerase. By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to the death of cancer cells . The specific pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of microtubule dynamics.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline ring system but differ in their substituents and biological activities.
Quinolines: Another class of nitrogen-containing heterocyclic compounds with broad pharmacological activities.
Uniqueness
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities. Its ability to inhibit both topoisomerases and tubulin polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Número CAS |
92983-95-4 |
|---|---|
Fórmula molecular |
C16H12N4O2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-3-formylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c17-10-5-1-2-6-11(10)20-16(22)15-14(9-21)18-12-7-3-4-8-13(12)19-15/h1-9H,17H2,(H,20,22) |
Clave InChI |
IUZBRZOIYFDCLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


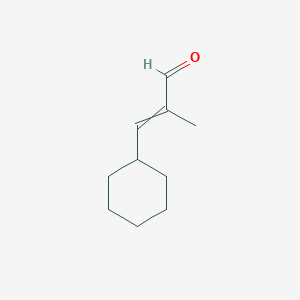


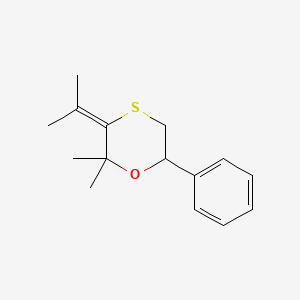
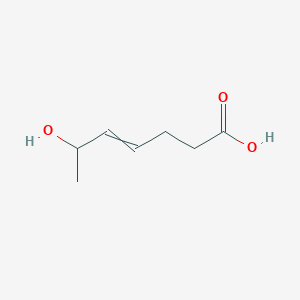
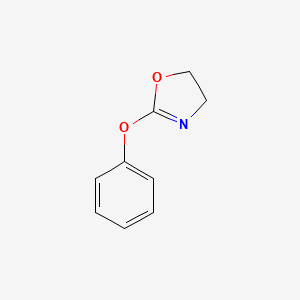
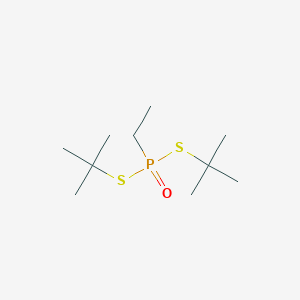
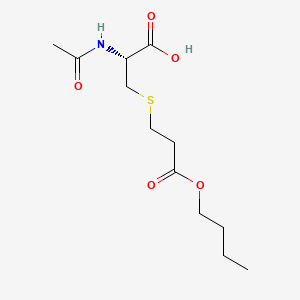
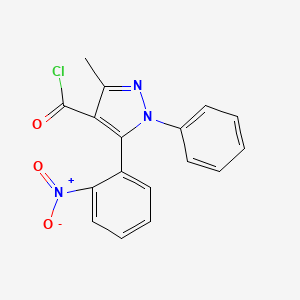
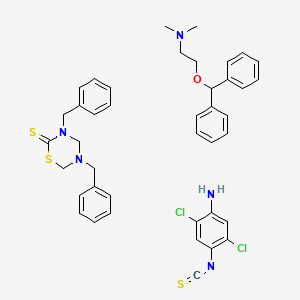
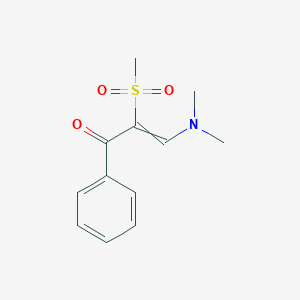

![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
